Methyl 5-methyl-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a compound that falls under the category of indazoles . It is used as a precursor in the synthesis of various synthetic cannabinoids and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “Methyl 5-methyl-1H-indazole-3-carboxylate” is C10H11N3O2 . The average mass is 205.22 Da .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.Physical And Chemical Properties Analysis
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a solid compound . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Scientific Research Applications
Binding to 5-HT3 Recognition Sites
A study by Wong et al. (1989) investigated the binding of a compound structurally related to Methyl 5-methyl-1H-indazole-3-carboxylate, specifically [3H]LY278584, a 1-methyl-indazole-carboxamide, to 5-HT3 receptors in rat cerebral cortex. This research highlighted the compound's affinity for 5-HT3 recognition sites, providing a foundation for developing potential therapeutics targeting these receptors, which play a significant role in neural signaling pathways related to nausea, anxiety, and pain management (Wong, Robertson, & Reid, 1989).
Analytical and Structural Characterization
Dybowski et al. (2021) conducted comprehensive analytical and structural characterizations of a novel synthetic cannabinoid closely related to the indazole family, showcasing the use of advanced techniques like GC–MS, LC–MS, X-ray diffraction, and NMR for understanding the structural properties of new psychoactive substances. This study not only broadens the scientific community's knowledge about these substances but also aids forensic and clinical applications (Dybowski, Holowinski, Typek, & Dawidowicz, 2021).
Tritium-Labeled Radioligands for 5HT3 Receptors
Research by Robertson et al. (1990) focused on the synthesis and biochemical evaluation of a tritium-labeled indazole compound, LY278584, for studying 5HT3 receptors. This work is crucial for developing diagnostic and research tools to investigate the role of 5HT3 receptors in various physiological and pathological processes (Robertson, Bloomquist, Cohen, Reid, Schenck, & Wong, 1990).
Corrosion Inhibition
Hassan, Abdelghani, and Amin (2007) explored the use of triazole derivatives, chemically related to Methyl 5-methyl-1H-indazole-3-carboxylate, as corrosion inhibitors for mild steel in acidic environments. This research has implications for developing new materials that can prevent corrosion, a significant problem in various industries, enhancing the durability and longevity of metal components (Hassan, Abdelghani, & Amin, 2007).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, closely related to Methyl 5-methyl-1H-indazole-3-carboxylate, act as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for developing treatments for neurological conditions like Parkinson's disease, where MAO-B inhibitors can help manage symptoms by affecting dopamine metabolism (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1H-indazole-3-carboxylate | |
CAS RN |
51941-85-6 | |
Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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